molecular formula C4H6OS B2608563 3-Thietanecarboxaldehyde CAS No. 87373-79-3

3-Thietanecarboxaldehyde

Cat. No. B2608563
CAS RN: 87373-79-3
M. Wt: 102.15
InChI Key: QVPKYEXPOSXHHU-UHFFFAOYSA-N
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Description

“3-Thietanecarboxaldehyde” is a chemical compound with the empirical formula C5H4OS . It is used as a heterocyclic building block in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring containing a sulfur atom . The compound has a molecular weight of 112.15 . The exact 3D structure can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

“this compound” has a vapor pressure of 0.31 mmHg at 20 °C, a refractive index of 1.583, a boiling point of 194-196 °C, and a density of 1.28 g/mL at 25 °C . It is a liquid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Metal-Organic Frameworks (MOFs): An improved synthesis method for Cu3(BTC)2, a metal-organic framework, highlighted its catalytic properties, including high selectivity and reasonable yield in the cyanosilylation of benzaldehyde. This demonstrates the potential of MOFs in catalysis, leveraging 3-Thietanecarboxaldehyde derivatives for enhanced chemical reactions (Schlichte, Kratzke, & Kaskel, 2004).

Neuroprotection

  • Cancer Therapeutics with Neuroprotective Activity: 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone, originally developed for cancer therapy, has shown potent neuroprotective properties. It blocks ischemic neurotoxicity and suppresses cell death induced by neurotoxic agents, suggesting its dual application in both oncology and neurology (Jiang, Lebowitz, & Ghanbari, 2006).

Photocatalysis

  • Selective Synthesis of Benzaldehyde: The selective photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride under environmentally friendly conditions showcases an innovative application in green chemistry. This highlights the potential of this compound in photocatalysis and sustainable chemical processes (Lima et al., 2017).

Spectroscopy and Chemical Analysis

  • Analysis of Thioformaldehyde: Studies on the photolysis of thietane, a close relative of this compound, in an argon matrix provide insights into the clean production and spectroscopic analysis of thioformaldehyde. This research contributes to our understanding of the structural and spectroscopic properties of sulfur-containing aldehydes (Watanabe, Suzuki, & Watari, 1991).

Organic Synthesis

  • Enantioselective Synthesis: Research on asymmetric triarylaluminum additions to aldehydes catalyzed by titanium(IV) complexes demonstrates the efficiency and selectivity of such systems in organic synthesis. This approach, which can be applied to a variety of aldehydes, including this compound derivatives, highlights the role of catalysis in achieving high enantioselectivity in chemical reactions (Wu & Gau, 2006).

Safety and Hazards

While a specific safety data sheet for “3-Thietanecarboxaldehyde” was not found, it’s important to handle all chemical compounds with care. Proper safety measures include using personal protective equipment, working in a well-ventilated area, and following proper storage guidelines .

properties

IUPAC Name

thietane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6OS/c5-1-4-2-6-3-4/h1,4H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPKYEXPOSXHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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